N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine
Description
N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine (CAS: 1036508-05-0) is a brominated pyridine derivative featuring a furylmethylamine substituent. Its molecular formula is C₁₀H₉BrN₂O, with a molecular weight of 261.10 g/mol. This compound is primarily utilized in pharmaceutical research as a versatile intermediate, particularly in the synthesis of bioactive molecules targeting kinase inhibition or nucleic acid interactions .
Properties
IUPAC Name |
5-bromo-N-(furan-2-ylmethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c11-8-3-4-10(12-6-8)13-7-9-2-1-5-14-9/h1-6H,7H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMQFQWLPAKPRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine typically involves the following steps:
Bromination of 2-pyridine: The starting material, 2-pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Formation of Furylmethylamine: Furylmethylamine can be synthesized by reacting furfural with ammonia or an amine under reductive amination conditions.
Coupling Reaction: The brominated pyridine is then coupled with furylmethylamine using a suitable base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide).
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
Oxidation: Corresponding pyridine N-oxide.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
Antifungal Activity
Research indicates that N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine exhibits significant antifungal properties against dermatophytes, which are responsible for skin infections. The compound's ability to disrupt fungal cell membranes or interfere with metabolic pathways is under investigation, making it a candidate for antifungal drug development.
Antimicrobial and Anti-thrombolytic Effects
The compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial strains. Additionally, derivatives of this compound have demonstrated anti-thrombolytic effects, suggesting potential applications in cardiovascular therapies.
Biofilm Inhibition
Studies have shown that this compound can inhibit biofilm formation by pathogenic bacteria. This property is crucial for developing treatments against chronic infections where biofilms are prevalent, such as in cystic fibrosis or implanted medical devices.
Intermediate in Synthesis
This compound serves as an important intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution reactions, allowing for the generation of diverse derivatives with tailored biological activities.
Reaction Mechanisms
The compound can react through:
- Oxidation : Using agents like potassium permanganate.
- Reduction : Utilizing lithium aluminum hydride.
- Substitution : The bromine atom can be replaced with other functional groups through nucleophilic substitution.
Study 1: Antifungal Efficacy
A study conducted on the antifungal activity of this compound showed that it effectively inhibited the growth of dermatophytes in vitro. The mechanism was hypothesized to involve disruption of the fungal cell wall integrity and interference with ergosterol biosynthesis.
Study 2: Anti-thrombolytic Potential
Another investigation focused on the anti-thrombolytic properties of derivatives of this compound. Results indicated that these derivatives could significantly reduce clot formation in laboratory settings, suggesting their potential use in treating thrombotic disorders.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues
The compound is compared with structurally related pyridine and pyrimidine derivatives to highlight substituent effects on physicochemical properties and bioactivity.
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine | C₁₀H₉BrN₂O | 261.10 | 5-Bromo-2-pyridinyl, 2-furylmethyl | 1036508-05-0 |
| 5-Bromo-N-phenyl-2-pyridinamine | C₁₁H₉BrN₂ | 249.11 | 5-Bromo-2-pyridinyl, phenyl | 54904-03-9 |
| 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine | C₁₄H₁₄BrN₂O₂ | 329.18 | 5-Bromo-2-pyridinyl, 3,4-dimethoxybenzyl | 886366-01-4 |
| 5-Bromo-N-[(4-fluorophenyl)methyl]pyridin-2-amine | C₁₂H₁₀BrFN₂ | 281.12 | 5-Bromo-2-pyridinyl, 4-fluorobenzyl | 1039803-54-7 |
| N-(5-Bromo-2-pyridinyl)-N-(sec-butyl)amine | C₉H₁₂BrN₂ | 229.13 | 5-Bromo-2-pyridinyl, sec-butyl | 1041513-33-0 |
Key Observations :
- Substituent Effects :
- The 2-furylmethyl group in the target compound introduces an oxygen atom, enhancing polarity compared to phenyl (5-Bromo-N-phenyl-2-pyridinamine) or alkyl (sec-butyl) substituents .
- Halogenated Benzyl Groups (e.g., 4-fluorobenzyl in 1039803-54-7) increase molecular weight and may influence lipophilicity and receptor binding .
- Methoxy Groups (e.g., in 886366-01-4) improve solubility but may reduce metabolic stability .
Key Observations :
Biological Activity
Overview
N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine is a synthetic organic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a brominated pyridine ring and a furylmethylamine moiety, which contribute to its unique chemical properties and biological efficacy.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHBrN
- Molecular Weight : 252.12 g/mol
This compound is characterized by:
- A bromine atom at the 5-position of the pyridine ring.
- A furylmethylamine group that enhances its biological interactions.
The biological activity of this compound is thought to involve interaction with various molecular targets, including enzymes and receptors. These interactions can modulate biological pathways leading to therapeutic effects such as:
- Antimicrobial Activity : The compound has been investigated for its ability to disrupt bacterial cell membranes, leading to cell lysis and death.
- Anticancer Activity : It may induce apoptosis in cancer cells or inhibit their proliferation through interference with critical cellular pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies, it has shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus (S. aureus) | 4–16 μg/mL |
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8–32 μg/mL |
| Escherichia coli (E. coli) | 4–32 μg/mL |
These results suggest that the compound possesses broad-spectrum antibacterial activity, making it a candidate for further development in antibiotic therapies .
Anticancer Activity
In vitro studies have demonstrated that this compound has potential anticancer effects. For example, it has been shown to inhibit the proliferation of various cancer cell lines, with IC values indicating effective concentrations:
| Cell Line | IC (nM) |
|---|---|
| HCT116 (Colorectal cancer) | 25–50 |
| MDA-MB-231 (Breast cancer) | 120–130 |
These findings are comparable to other known anticancer agents, suggesting that this compound could be a valuable addition to cancer treatment options .
Case Studies and Research Findings
- Antibacterial Efficacy : A study highlighted the compound's ability to disperse established bacterial biofilms and showed a slower development of bacterial resistance compared to conventional antibiotics like norfloxacin. This property is crucial for addressing challenges in treating persistent infections .
- Antitumor Mechanism : Investigations into the mechanism of action revealed that this compound may affect DNA methylation levels in tumor cells, which could lead to altered gene expression associated with cancer progression .
- Structure-Activity Relationship (SAR) : Detailed SAR analyses have indicated that modifications in the chemical structure significantly influence both antimicrobial and anticancer activities. For instance, variations in substituents on the pyridine or furan rings can enhance or diminish biological efficacy .
Q & A
Q. What are the common synthetic routes for N-(5-Bromo-2-pyridinyl)-N-(2-furylmethyl)amine, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or coupling reactions. For example, brominated pyridine derivatives (e.g., 5-bromo-2-aminopyridine) can react with furfuryl halides in the presence of a base (e.g., K₂CO₃) under reflux in polar aprotic solvents like DMF or acetonitrile . Yield optimization requires controlling temperature (80–120°C), stoichiometric ratios (1:1.2 amine:alkylating agent), and catalyst selection (e.g., Pd catalysts for cross-couplings). Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is standard .
Q. Which spectroscopic and crystallographic methods confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for pyridine (δ 7.5–8.5 ppm), furan (δ 6.3–7.4 ppm), and amine protons (δ 2.5–3.5 ppm). Coupling constants (e.g., J = 5–6 Hz for pyridine protons) validate substitution patterns .
- X-ray crystallography : Determines bond lengths (e.g., C–Br ~1.89 Å) and dihedral angles between pyridine and furan rings. Intermolecular interactions (e.g., N–H···N hydrogen bonds) influence crystal packing .
- FT-IR : Confirms N–H stretching (3200–3400 cm⁻¹) and C–Br vibrations (550–650 cm⁻¹) .
Advanced Research Questions
Q. How does the bromine substituent influence the electronic properties and reactivity of the pyridine ring in cross-coupling reactions?
- Methodological Answer : Bromine acts as an electron-withdrawing group, increasing the pyridine ring’s electrophilicity. This enhances reactivity in Suzuki-Miyaura couplings (e.g., with aryl boronic acids) but may reduce regioselectivity. Density Functional Theory (DFT) calculations predict charge distribution, identifying C-5 as the most electron-deficient site. Experimental validation involves comparing coupling yields with/without bromine . For example, brominated analogs show 20–30% higher reactivity in Pd-catalyzed reactions than non-brominated derivatives .
Q. What strategies address discrepancies in reported biological activities of brominated amines?
- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, concentrations) or compound purity. To resolve:
- Reproducibility checks : Replicate assays under standardized conditions (e.g., NIH/3T3 cells, 10 µM dose).
- Purity analysis : Use HPLC (≥95% purity threshold) to exclude impurities affecting activity .
- Structure-activity relationship (SAR) studies : Modify substituents (e.g., replace furan with thiophene) to isolate contributing moieties. For instance, furan-containing analogs may exhibit enhanced membrane permeability compared to phenyl derivatives .
Q. How can computational chemistry predict the coordination behavior of this compound in catalytic systems?
- Methodological Answer :
- Molecular docking : Simulate binding to metal centers (e.g., Pd, Ni) to identify preferred coordination sites. Pyridine’s nitrogen and furan’s oxygen are likely ligands.
- Electrostatic potential maps : Highlight nucleophilic/electrophilic regions, guiding catalyst design. For example, bromine’s σ-hole may facilitate halogen bonding in supramolecular catalysts .
- Thermodynamic stability assays : Compare computed Gibbs free energy (ΔG) of metal complexes to experimental stability constants .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
